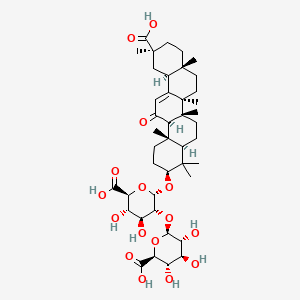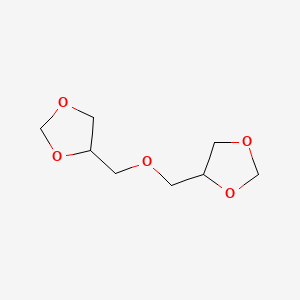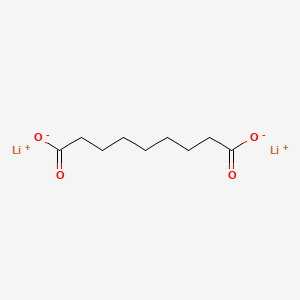
Solanid-5-ene-3beta,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solanid-5-ene-3beta,18-diol is a natural product found in Veratrum nigrum, Veratrum, and other organisms with data available.
Scientific Research Applications
Steroidal Alkaloid Isolation and Structure Elucidation
Solanid-5-ene-3beta,18-diol has been identified as a component in steroidal alkaloids isolated from various natural sources. For instance, it was found in the fresh bulbs of Fritillaria anhuiensis, representing the first discovery of solanidine-type alkaloids with a 22-S configuration from nature (Shou, Tan, & Shen, 2010). Additionally, its synthesis from demissidine, an alkaloid from the Mexican wild potato, highlights its significance in the study of steroidal alkaloids (Schreiber & Rönsch, 1961).
Biological Activities and Applications
This compound's presence in various compounds has been associated with diverse biological activities. For instance, compounds containing this structure have been studied for their potential in inhibiting KCl-induced contraction, which could have implications in hypertension treatment (Baccelli et al., 2005). Moreover, its presence in sterols with oxygen-containing substituents from Capnella lacertiliensis has been linked to weak antifungal and tyrosine kinase inhibitory activities (Wright, Goclik, & König, 2003).
Clinical Trials and Health Implications
This compound's derivatives have been evaluated in clinical trials, further elucidating their potential health benefits. For instance, anthocyanin supplementation, which may contain derivatives of this compound, has shown anti-inflammatory effects in type 2 diabetic individuals (Nikbakht et al., 2021). Additionally, other derivatives have demonstrated anti-inflammatory activity in preclinical models, as seen with compounds isolated from Acacia nilotica (Chaubal et al., 2003).
properties
CAS RN |
468-45-1 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-4-7-23-17(2)25-24(28(23)14-16)13-22-20-6-5-18-12-19(30)8-10-26(18,3)21(20)9-11-27(22,25)15-29/h5,16-17,19-25,29-30H,4,6-15H2,1-3H3 |
InChI Key |
NMFWDNZLNHRNAT-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)CO)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)CO)C |
Pictograms |
Acute Toxic; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




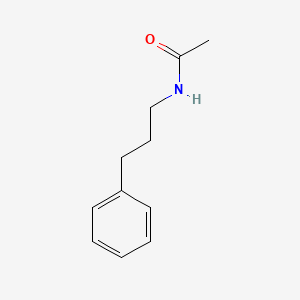




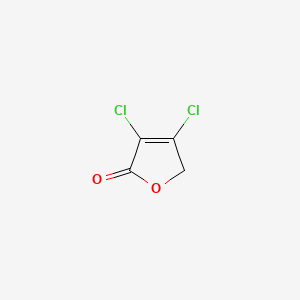

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)

